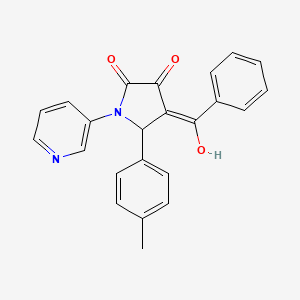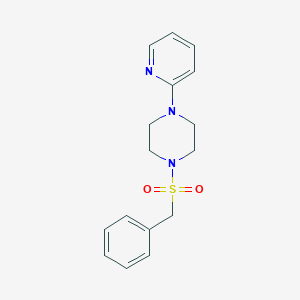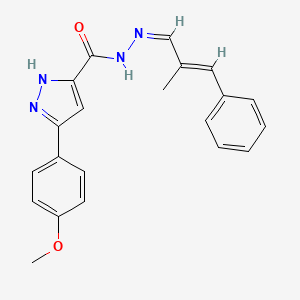
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide, also known as CF-1, is a chemical compound that has been used in scientific research for several years. It is a sulfonamide derivative that has shown potential in various biological applications.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been used as a tool to study the function of ion channels and neurotransmitter receptors in the brain. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide exerts its biological effects by binding to specific targets in cells. It has been shown to bind to ion channels, neurotransmitter receptors, and enzymes. This compound can modulate the activity of these targets, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis and inhibit cell proliferation in cancer cells. This compound can also modulate the activity of ion channels and neurotransmitter receptors in the brain, leading to changes in neuronal activity. In addition, this compound has been shown to inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have high selectivity and potency for specific targets. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Future Directions
There are several future directions for N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide research. One direction is to further investigate its potential as a cancer therapy. This compound could be used in combination with other drugs to improve its efficacy and reduce toxicity. Another direction is to study the effects of this compound on specific ion channels and neurotransmitter receptors in the brain. This could lead to the development of new drugs for neurological disorders. Finally, this compound could be used as a tool to study the function of specific enzymes in metabolic pathways, leading to a better understanding of cellular metabolism.
In conclusion, this compound is a sulfonamide derivative that has shown potential in various scientific research applications. It has been used in cancer research, neuroscience, and drug discovery. This compound exerts its biological effects by binding to specific targets in cells, leading to various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including its potential as a cancer therapy, its effects on specific targets in the brain, and its use as a tool to study metabolic pathways.
Synthesis Methods
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dimethoxybenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-10-4-6-14(13(8-10)21-2)22(18,19)17-12-5-3-9(15)7-11(12)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNRCCUQWNRIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)


![1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)
![3-{[(2-bromo-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5306179.png)
![3-(allylthio)-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306190.png)


![3-allyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306211.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5306214.png)
![7-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5306242.png)
![methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5306247.png)

